1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Overview
Description
1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.241. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazole compounds, including variations with fluorophenyl groups, have been studied for their synthesis methods and crystal structures. For instance, compounds with similar structures have been synthesized using chalcones and hydrazine hydrate, and their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Functionalization Reactions
- Research on pyrazole derivatives often focuses on functionalization reactions. For example, studies have shown the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides via reactions with aminophenol derivatives (Yıldırım & Kandemirli, 2006).
Potential Biological Activities
- Pyrazole derivatives have shown potential in biological activities. For instance, certain 4H-thieno[3,4-c]pyrazole derivatives have exhibited analgesic, anti-inflammatory, and antipyretic activities in animal models, as well as platelet antiaggregating activity in vitro (Menozzi et al., 1992).
Fluorescence Properties
- Pyrazole compounds containing fluorophenyl groups have been explored for their fluorescent properties. Research on pyrazolylpyrene derivatives, which include fluorophenyl moieties, demonstrated bright fluorescence in solutions, indicating potential applications in fluorescent dyes and sensors (Wrona-Piotrowicz et al., 2022).
Antiproliferative Activities
- Some pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives showed higher performance against specific cell lines compared to 5-fluorouracil, indicating their potential in cancer research (Kasımoğulları et al., 2015).
Chemical Synthesis Methods
- The development of efficient synthesis methods for pyrazole compounds, including those with fluorophenyl groups, is an area of ongoing research. Studies have described practical and scalable synthesis processes for related compounds, demonstrating the interest in these molecules for various applications (Wilson et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , and have been suggested as major targets for anticoagulant drug discovery .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, causing changes at the molecular level . For instance, some pyrazole derivatives have been found to inhibit Factor XIa (FXIa), a key enzyme in the coagulation cascade .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to reduce blood pressure via the NO/cGMP pathway .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMDXFVYOXUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.